molecular formula C12H16ClF3N2 B1413347 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride CAS No. 510725-35-6

1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride

Cat. No.: B1413347
CAS No.: 510725-35-6
M. Wt: 280.72 g/mol
InChI Key: GVOKACNFIJZZFQ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a chemical compound with the empirical formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . It is commonly used in research and pharmaceutical applications . The compound’s structure features a piperazine ring substituted with a trifluoromethyl group at the 3-position and a benzyl group at the N-position.

Scientific Research Applications

Crystal Structure Analysis

  • Fluphenazine dihydrochloride dimethanol solvate : This compound, closely related to 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride, has been studied for its crystal structure. The analysis includes details about the conformation of the piperazine ring and the stabilization of the crystal structure through various hydrogen bonds and contacts (Petrus et al., 2012).

Anti-HIV Activity

  • Design, synthesis, and biological activity of novel piperidine/piperazine derivatives as HIV-1 inhibitors : A study explored the in vitro activities of novel 1,4-disubstituted piperidine/piperazine derivatives, including N-(4-Fluoro-benzyl)piperazine analogs, against HIV-1 infection. These compounds exhibited potent anti-HIV-1 activities, suggesting potential applications in anti-HIV therapies (Dong et al., 2012).

Metabolism in Antidepressant Development

  • Identification of enzymes involved in the metabolism of a novel antidepressant, Lu AA21004 : This research investigated the metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. The study provides insights into the metabolic pathways of compounds structurally similar to this compound (Hvenegaard et al., 2012).

Synthesis and Pharmacological Evaluation

  • Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine : This study reports the synthesis of novel piperazine compounds and their antidepressant and antianxiety activities. Such research highlights the potential of piperazine derivatives in therapeutic applications (Kumar et al., 2017).

Piperazine Derivatives as Therapeutic Tools

  • Piperazine derivatives with central pharmacological activity : Research in medicinal chemistry has identified piperazine derivatives, including benzylpiperazine, as having significant central pharmacological activities. These derivatives are used therapeutically as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Synthesis of Piperazine Derivatives

  • Synthesis of 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride : This paper details the synthesis of a piperazine derivative, highlighting the methodologies that could be applicable to similar compounds such as this compound (Mai, 2005).

Improved Synthesis Techniques

  • Improved synthesis of trimetazidine hydrochloride : Describes a new synthesis route for trimetazidine hydrochloride, starting with chloromethylation and proceeding through condensation with piperazine, relevant to the synthesis of related compounds (Ping, 2003).

Mechanism of Action

Target of Action

The primary target of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is the central nervous system . It acts as a stimulant, with a potency of around 10% of d-amphetamine . It selectively promotes the release of serotonin .

Mode of Action

This compound interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

This compound affects the serotonin and dopamine pathways . It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450, possibly involving the CYP2D6 iso-enzyme, and catechol-O-methyl-transferase (COMT) . These enzymes play a crucial role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include rate-depressant effects, prevention of isolation-induced behavioral deficit, anxiolytic effects at high doses, anti-aggressive effects, locomotor inhibition, hyperthermia, respiratory depression, interference with the circadian system, and hypophagia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA . Additionally, the compound’s stability may be affected by storage conditions .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKACNFIJZZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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